

# G-1's Specificity for GPER: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: GPR30 agonist-1

Cat. No.: B7830261

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For researchers, scientists, and drug development professionals, the selective activation of the G protein-coupled estrogen receptor (GPER) is crucial for dissecting its role in various physiological and pathological processes. The non-steroidal agonist, G-1, has emerged as a key pharmacological tool for these investigations. This guide provides a comprehensive comparison of G-1's selectivity for GPER over the classical estrogen receptors, ER $\alpha$  and ER $\beta$ , supported by experimental data and detailed methodologies.

Experimental evidence robustly demonstrates G-1's high affinity and selective binding to GPER, with negligible interaction with ER $\alpha$  and ER $\beta$  at concentrations where it potently activates GPER.<sup>[1]</sup> This selectivity is fundamental to its utility in isolating GPER-mediated signaling pathways. G-1 is a potent and selective GPER agonist with a Ki of 11 nM and an EC50 of 2 nM. It displays no significant activity at ER $\alpha$  and ER $\beta$  at concentrations up to 10  $\mu$ M.  
<sup>[1]</sup>

## Quantitative Comparison of G-1 Binding Affinity and Functional Activity

The following tables summarize the quantitative data from various studies, highlighting the specificity of G-1 for GPER.

Table 1: Receptor Binding Affinity (Ki)

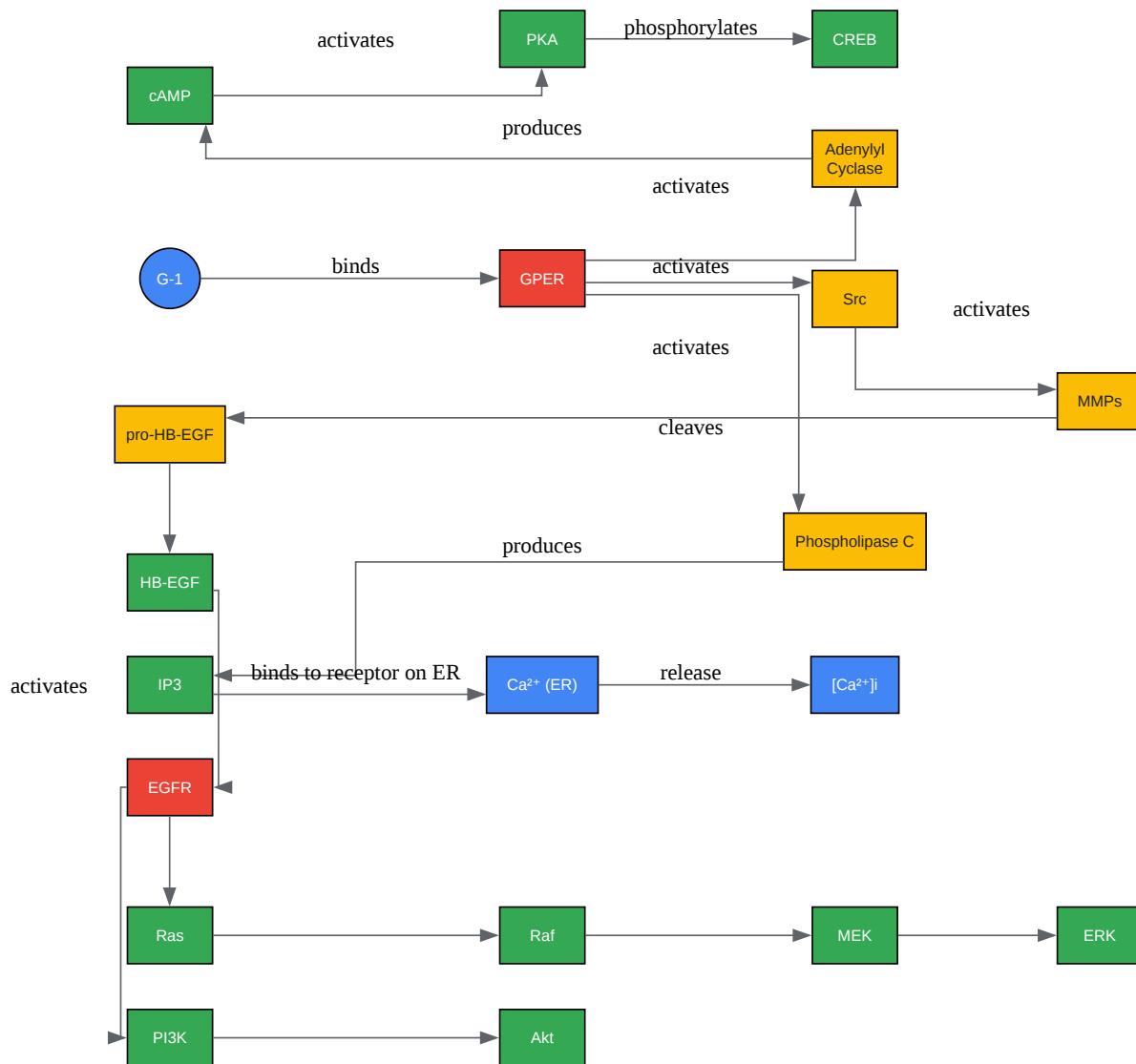
Ligand	Receptor	Binding Affinity (Ki)	Cell Line/System
G-1	GPER	11 nM	COS7 cells transfected with GPER-GFP
G-1	ER $\alpha$	>10,000 nM	Not specified
G-1	ER $\beta$	>10,000 nM	Not specified

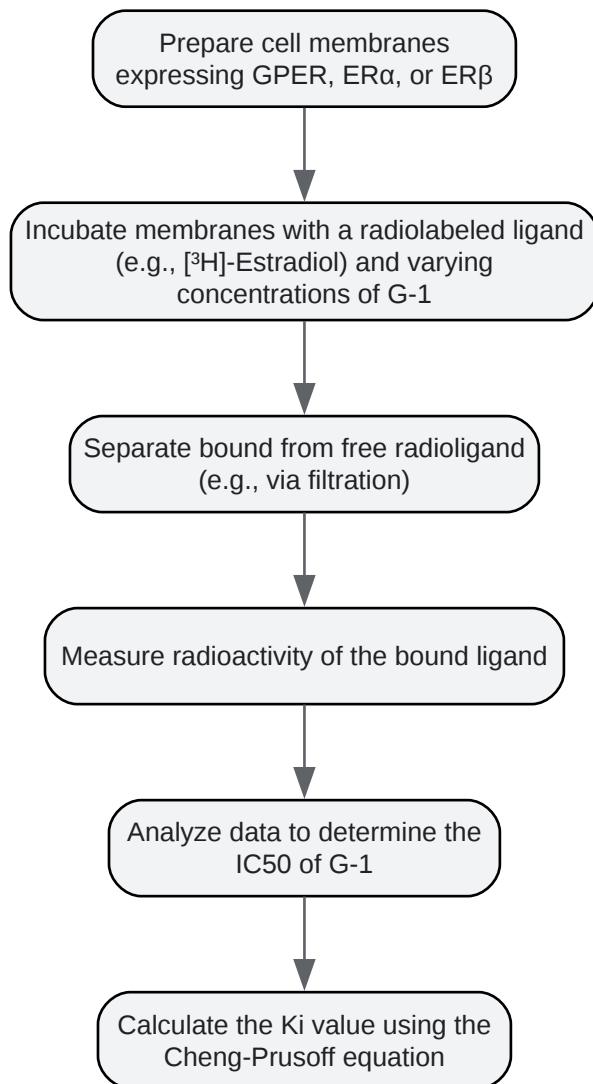
Table 2: Functional Activity (EC50)

Ligand	Receptor	Functional Activity (EC50)	Assay
G-1	GPER	2 nM	Not specified
G-1	ER $\alpha$	No activity up to 10 $\mu$ M	Not specified
G-1	ER $\beta$	No activity up to 10 $\mu$ M	Not specified

## GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of intracellular signaling events that are distinct from the genomic pathways typically associated with ER $\alpha$  and ER $\beta$ .<sup>[1]</sup> These rapid, non-genomic signals are central to GPER's diverse physiological roles.<sup>[1]</sup> Activation of GPER by G-1 can lead to the stimulation of adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA).<sup>[2]</sup> Another key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.<sup>[3]</sup> GPER activation by G-1 can also induce a rapid increase in intracellular calcium concentration.<sup>[3]</sup>





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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]

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